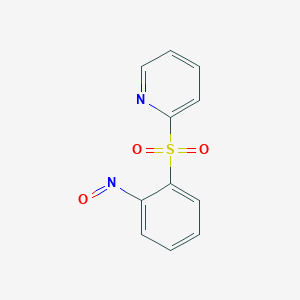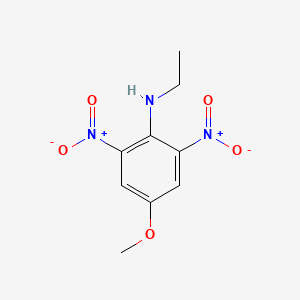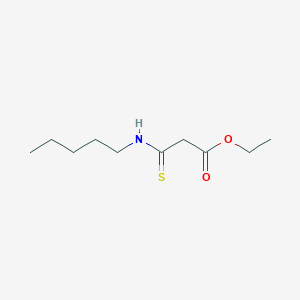
Ethyl 3-(pentylamino)-3-sulfanylidenepropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(pentylamino)-3-sulfanylidenepropanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers . This compound is particularly interesting due to its unique structure, which includes a pentylamino group and a sulfanylidene group attached to a propanoate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-(pentylamino)-3-sulfanylidenepropanoate can be synthesized through a series of chemical reactions involving the esterification of carboxylic acids with alcohols. One common method involves heating carboxylic acids with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is typically slow and reversible, requiring careful control of reaction conditions to maximize yield.
Industrial Production Methods
On an industrial scale, the production of esters like this compound often involves the use of acyl chlorides or acid anhydrides instead of carboxylic acids. These reagents react more readily with alcohols, leading to higher yields and more efficient production processes .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(pentylamino)-3-sulfanylidenepropanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(pentylamino)-3-sulfanylidenepropanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals
Wirkmechanismus
The mechanism of action of ethyl 3-(pentylamino)-3-sulfanylidenepropanoate involves its interaction with specific molecular targets and pathways. The compound may act by modulating the activity of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(pentylamino)-3-sulfanylidenepropanoate can be compared with other esters, such as ethyl acetate and methyl butyrate. While these compounds share a common ester functional group, they differ in their specific structures and properties. For example, ethyl acetate is known for its use as a solvent, while methyl butyrate is known for its fruity odor . The unique structure of this compound, with its pentylamino and sulfanylidene groups, sets it apart from these simpler esters and contributes to its distinct chemical behavior and applications.
Eigenschaften
CAS-Nummer |
61122-97-2 |
|---|---|
Molekularformel |
C10H19NO2S |
Molekulargewicht |
217.33 g/mol |
IUPAC-Name |
ethyl 3-(pentylamino)-3-sulfanylidenepropanoate |
InChI |
InChI=1S/C10H19NO2S/c1-3-5-6-7-11-9(14)8-10(12)13-4-2/h3-8H2,1-2H3,(H,11,14) |
InChI-Schlüssel |
NMKLRXPYVDDJCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNC(=S)CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


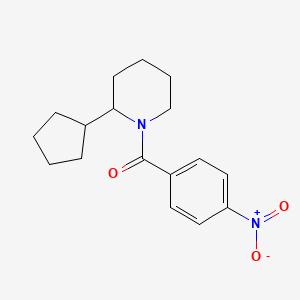
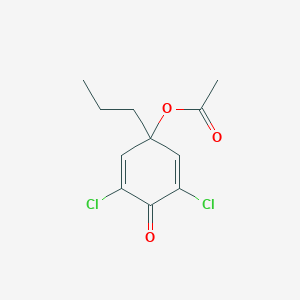
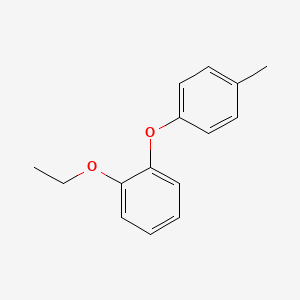
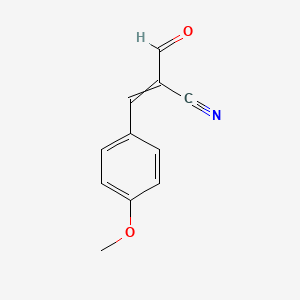
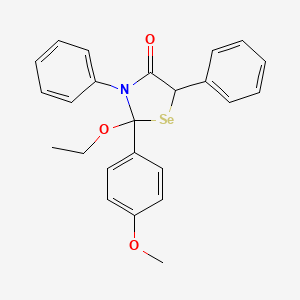

![1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14585297.png)

![1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585303.png)
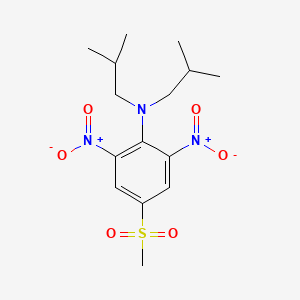
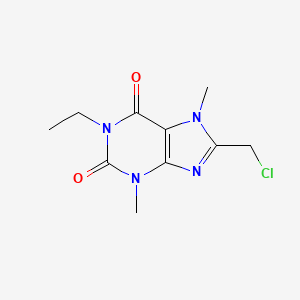
![7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl-](/img/structure/B14585321.png)
